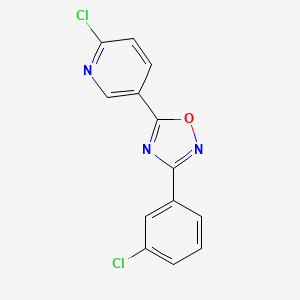
2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a pyridine derivative would include a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as Lewis bases, forming complexes with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative would depend on its specific structure. In general, pyridine is a colorless liquid with an unpleasant smell. It’s miscible with water and most organic solvents, and it has a conjugated system of six π electrons that are delocalized over the ring, making it aromatic .Scientific Research Applications
Synthesis and Biological Assessment
- A study conducted by Karpina et al. (2019) explored the synthesis of novel compounds including 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine derivatives. These compounds, featuring 1,2,4-oxadiazole cycles, were synthesized starting from commercially available 2-chloropyridines and assessed for their biological properties. This research presents a synthesis method applicable for functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antitumor Activity
- Maftei et al. (2016) described the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were assessed for in vitro anti-cancer activity across a panel of 12 cell lines, demonstrating potential as medical applications (Maftei et al., 2016).
Photophysical Properties
- Research by Nie et al. (2015) focused on the photophysical properties of materials incorporating a similar compound. They synthesized a ligand and its corresponding Re(I) complex, investigating their photophysical performance and potential applications in electroluminescence and photostability (Nie et al., 2015).
Apoptosis Induction and Anticancer Agents
- Zhang et al. (2005) identified a compound as a novel apoptosis inducer through high-throughput screening. This compound, related in structure to 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine, demonstrated activity against breast and colorectal cancer cell lines and was explored as a potential anticancer agent (Zhang et al., 2005).
Antimicrobial Activity
- A study by Katariya et al. (2021) synthesized novel heterocyclic compounds including 1,3-oxazole clubbed pyridyl-pyrazolines, which were tested for anticancer and antimicrobial activities. The compounds demonstrated significant activity against pathogenic strains, indicating their potential in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-11(15)16-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFXQWSUOMEETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)
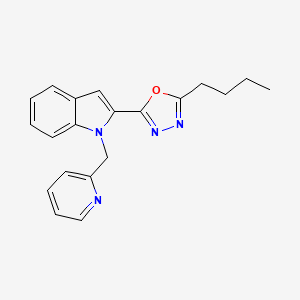
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)

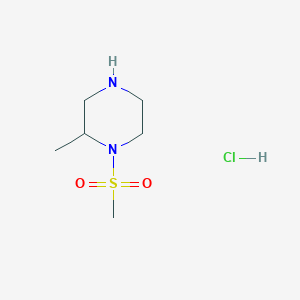
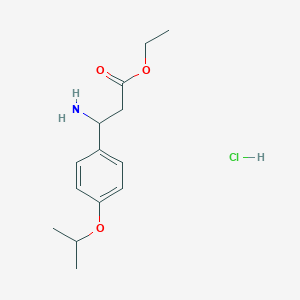
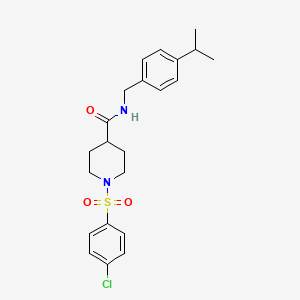
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)